

Key synonyms for Methyl 3-aminopropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Methyl 3-aminopropanoate
hydrochloride

Cat. No.:

B555160

Get Quote

An In-depth Technical Guide to Methyl 3-aminopropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-aminopropanoate hydrochloride**, a versatile building block in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. This document outlines its chemical identity, physical and chemical properties, and key applications, supported by experimental protocols and logical workflows.

Chemical Identity and Synonyms

Methyl 3-aminopropanoate hydrochloride is a widely used reagent in scientific research and development. It is crucial for researchers to be familiar with its various synonyms and identifiers to effectively search for and procure this compound.

Key Synonyms:

- β-Alanine methyl ester hydrochloride[1][2][3][4]
- Methyl 3-aminopropionate hydrochloride[2]
- beta-Alanine methyl ester HCl[3]

- methyl beta-alanate HCl[3]
- H-beta-Ala-OMe.HCl[2]
- 3-Aminopropanoic acid methyl ester hydrochloride[2]

Chemical Identifiers:

Identifier	Value	
CAS Number	3196-73-4[1][2][3][4]	
Molecular Formula	C ₄ H ₁₀ CINO ₂ [1][4]	
Molecular Weight	139.58 g/mol [1]	
PubChem CID	2734767[1]	
MDL Number	MFCD00039060[2]	
InChlKey	XPGRZDJXVKFLHQ-UHFFFAOYSA-N[1]	
SMILES	COC(=O)CCN.CI[1]	

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Methyl 3-aminopropanoate hydrochloride** is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Source
Appearance	White to off-white crystalline powder	INVALID-LINK
Melting Point	103-107 °C	Sigma-Aldrich
Boiling Point	151.8 °C at 760 mmHg	INVALID-LINK
Density	1.013 g/cm ³	INVALID-LINK
Solubility	Soluble in DMSO (≥ 100 mg/mL)	MedChemExpress
Storage Temperature	2-8°C	Sigma-Aldrich

Spectral Data

Spectroscopic data is critical for the verification of the identity and purity of **Methyl 3-aminopropanoate hydrochloride**.

• ¹H NMR, ¹³C NMR, and IR spectra are available for reference on PubChem.[1] It is recommended to acquire and interpret spectra for each new batch of the compound to ensure quality.

Applications in Research and Development

Methyl 3-aminopropanoate hydrochloride serves as a valuable precursor and building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

As a derivative of the non-proteinogenic amino acid β -alanine, this compound is frequently incorporated into synthetic peptides to introduce unique structural features. β -amino acids can impart increased stability against enzymatic degradation and can induce specific secondary structures in peptides.[5] It is a key component in the synthesis of peptidomimetics and other modified peptides for therapeutic applications.[5]

Drug Discovery and Medicinal Chemistry

The β -amino acid scaffold is present in numerous biologically active molecules.[5] Derivatives of β -alanine have been investigated for a range of therapeutic applications, including antimicrobial and antifungal agents.[6] **Methyl 3-aminopropanoate hydrochloride** provides a convenient starting material for the synthesis of novel β -amino acid derivatives and their subsequent evaluation as potential drug candidates.[2][7][8]

Proteomics Research

This compound is also utilized in proteomics research, although its specific role is often as a biochemical tool for derivatization or as a component in synthetic peptide standards for mass spectrometry.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **Methyl 3-aminopropanoate hydrochloride**.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the incorporation of a β -alanine residue into a peptide sequence using solid-phase synthesis.

Materials:

- Fmoc-protected amino acids
- Methyl 3-aminopropanoate hydrochloride (as the β-alanine source, which would typically be Fmoc-protected for SPPS)
- Solid-phase synthesis resin (e.g., Rink Amide resin)
- Coupling reagents (e.g., HBTU, HOBt)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)

- Solvents (DMF, DCM)
- Cleavage cocktail (e.g., TFA/TIS/H₂O)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
- Washing: Thoroughly wash the resin with DMF and DCM.
- Amino Acid Coupling:
 - Dissolve the Fmoc-protected amino acid (or Fmoc-β-alanine, prepared from Methyl 3aminopropanoate hydrochloride) and coupling reagents (HBTU/HOBt) in DMF.
 - Add DIPEA to activate the amino acid.
 - Add the activated amino acid solution to the resin and allow it to react.
- Washing: Wash the resin with DMF and DCM.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Final Deprotection: Remove the N-terminal Fmoc group.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using HPLC.

Click to download full resolution via product page

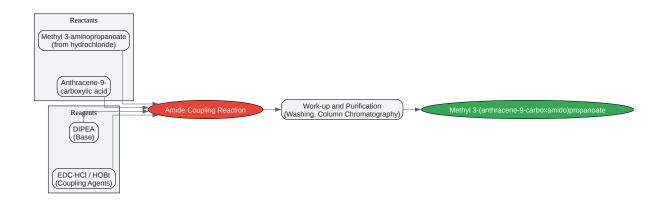
General workflow for Solid-Phase Peptide Synthesis (SPPS).

Synthesis of a Bidentate Pyridine-Acid Ligand

This protocol is adapted from the supplementary information of a study that synthesized a water-soluble bidentate pyridine-acid ligand.[9]

Materials:

- Methyl 3-aminopropanoate hydrochloride
- Anthracene-9-carboxylic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- 1-Hydroxybenzotriazole (HOBt)
- Diisopropylethylamine (DIPEA)
- Chloroform-d (for NMR)


Procedure:

- Preparation of Methyl 3-aminopropanoate: The hydrochloride salt is typically neutralized in situ or prior to the reaction. For this synthesis, the free amine is generated from the hydrochloride salt.
- · Amide Coupling:

- To a solution of anthracene-9-carboxylic acid in a suitable solvent, add EDC⋅HCl and HOBt.
- Stir the mixture to activate the carboxylic acid.
- Add a solution of methyl 3-aminopropanoate (the free amine) and DIPEA.
- Allow the reaction to proceed at room temperature until completion, monitoring by TLC.
- · Work-up and Purification:
 - Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts.
 - The organic layer is dried and concentrated.
 - The crude product, methyl 3-(anthracene-9-carboxamido)propanoate, is purified by column chromatography.
- Characterization: The final product is characterized by ¹H NMR spectroscopy.[9]

Click to download full resolution via product page

Workflow for the synthesis of a bidentate pyridine-acid ligand.

Safety and Handling

Methyl 3-aminopropanoate hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. Use only outdoors or in a well-ventilated area.[1]

 Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-aminopropanoate hydrochloride is a valuable and versatile chemical entity for researchers in peptide synthesis, drug discovery, and proteomics. Its utility as a β-amino acid precursor allows for the introduction of unique structural and functional properties into novel molecules. A clear understanding of its chemical properties, safe handling procedures, and established experimental protocols is paramount for its successful application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2 | CID 2734767 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis and interest in medicinal chemistry of β -phenylalanine derivatives (β -PAD): an update (2010–2022) PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the synthesis of β-alanine PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [Key synonyms for Methyl 3-aminopropanoate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b555160#key-synonyms-for-methyl-3-aminopropanoate-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com